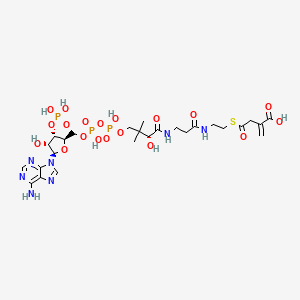
Itaconyl-CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Itaconyl-CoA is the S-itaconyl derivative of coenzyme A. It has a role as a mouse metabolite. It is a 3-enoyl-CoA and a monounsaturated fatty acyl-CoA. It derives from a coenzyme A. It is a conjugate acid of an itaconyl-CoA(5-).
Aplicaciones Científicas De Investigación
Bacterial Pathogenicity and Metabolism
Itaconyl-CoA plays a crucial role in bacterial pathogenicity and metabolism. Many pathogens, such as Yersinia pestis and Pseudomonas aeruginosa, have genes for itaconate degradation which are essential for their survival inside macrophages. The enzymes involved convert itaconate into pyruvate and acetyl-CoA, enabling bacteria to metabolize itaconate and survive in hostile environments (Sasikaran et al., 2014).
Fungal Itaconic Acid Production and Degradation
In the context of fungal metabolism, specifically in Aspergillus terreus, itaconyl-CoA is involved in the catabolic pathway of itaconic acid. Itaconic acid is first converted into itaconyl-CoA, then hydrated into citramalyl-CoA, and finally split into acetyl-CoA and pyruvate. This pathway is crucial for itaconic acid degradation and the overall metabolic process in fungi (Chen et al., 2016).
Impact on Mitochondrial Metabolism
Itaconyl-CoA influences mitochondrial metabolism significantly. It has been identified as a competitive inhibitor of Complex II/succinate dehydrogenase, altering tricarboxylic acid (TCA) cycle metabolism and leading to succinate accumulation. It also impacts branched-chain amino acid metabolism and fatty acid diversity by inhibiting methylmalonyl-CoA mutase activity (Cordes & Metallo, 2021).
Enzymatic Activity and Radical Formation
Itaconyl-CoA can form a stable biradical in methylmalonyl-CoA mutase, disrupting its activity and repair. This process highlights the unique ability of itaconyl-CoA to interfere with radical-generating enzymes, offering insights into its potential role in inhibiting certain metabolic pathways crucial in pathogenic organisms like Mycobacterium tuberculosis (Ruetz et al., 2019).
Itaconate Utilization in Bacteria
Certain bacteria, like Burkholderia xenovorans, utilize itaconate through a degradation pathway involving itaconyl-CoA, showcasing its significance in bacterial metabolism and its potential role in environmental carbon cycling (Kronen, Sasikaran, & Berg, 2015).
Propiedades
Nombre del producto |
Itaconyl-CoA |
|---|---|
Fórmula molecular |
C26H40N7O19P3S |
Peso molecular |
879.6 g/mol |
Nombre IUPAC |
4-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-methylidene-4-oxobutanoic acid |
InChI |
InChI=1S/C26H40N7O19P3S/c1-13(25(39)40)8-16(35)56-7-6-28-15(34)4-5-29-23(38)20(37)26(2,3)10-49-55(46,47)52-54(44,45)48-9-14-19(51-53(41,42)43)18(36)24(50-14)33-12-32-17-21(27)30-11-31-22(17)33/h11-12,14,18-20,24,36-37H,1,4-10H2,2-3H3,(H,28,34)(H,29,38)(H,39,40)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43)/t14-,18-,19-,20+,24-/m1/s1 |
Clave InChI |
NFVGYLGSSJPRKW-CITAKDKDSA-N |
SMILES isomérico |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(=C)C(=O)O)O |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=C)C(=O)O)O |
SMILES canónico |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=C)C(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{(E)-amino[(5-methyl-1,3-benzoxazol-2-yl)amino]methylidene}cyclopropanecarboxamide](/img/structure/B1247044.png)
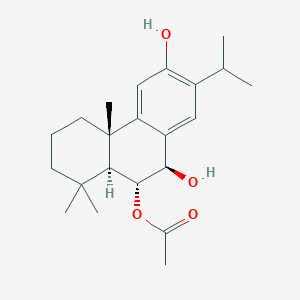
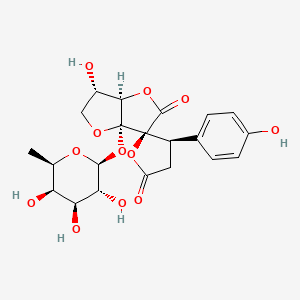

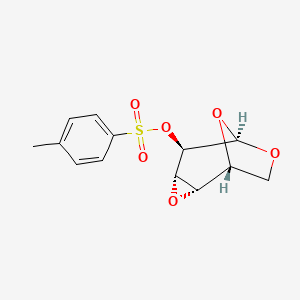
![(1S,2S,9R,17R)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one](/img/structure/B1247051.png)
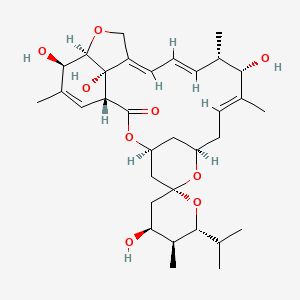
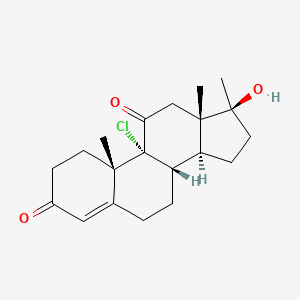

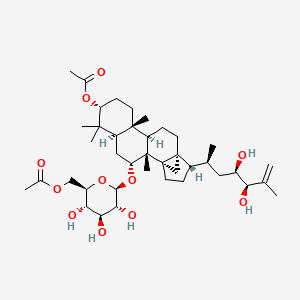


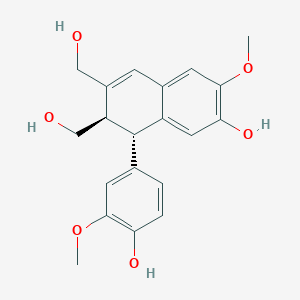
![1-[(2E)-7-(3,4-methylenedioxyphenyl)-2-heptenoyl]pyrrolidine](/img/structure/B1247064.png)